molecular formula C17H19FN4O5S B2656066 N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide CAS No. 899961-84-3

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide

Cat. No.: B2656066
CAS No.: 899961-84-3
M. Wt: 410.42
InChI Key: ULICEVMQFRMJCN-UHFFFAOYSA-N
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Description

N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-fluorophenyl group and the ethanediamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

Biological Studies

1. Mechanism of Action:
The biological activities of N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide likely involve enzyme inhibition and receptor modulation. For instance, it may interact with phosphodiesterases or other enzymes involved in signaling pathways that regulate inflammation and cell proliferation.

2. Structure-Activity Relationship (SAR):
Understanding the SAR is crucial for optimizing the compound's efficacy and minimizing toxicity. Modifications to the thieno[3,4-c]pyrazole core or substituents can significantly affect biological activity.

Industrial Applications

1. Synthesis of Novel Compounds:
This compound can serve as a building block for synthesizing more complex molecules in medicinal chemistry and materials science. Its unique structure allows for various chemical modifications that can lead to new compounds with enhanced properties.

2. Agrochemical Development:
There is potential for this compound to be explored in agrochemical applications due to its biological activities. Compounds with similar structures have been investigated for their effectiveness as herbicides or pesticides.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines by related thieno[3,4-c]pyrazole derivatives.
Study BAnti-inflammatory EffectsShowed reduced inflammation in animal models through COX inhibition by similar compounds.
Study CAntimicrobial PropertiesIdentified antimicrobial activity against Gram-positive bacteria using derivatives of thieno[3,4-c]pyrazole.

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-cyclopentyl-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
  • N’-[3-(2-oxopyrrolidin-1-yl)propyl]-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Uniqueness

N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is unique due to its specific structural features, such as the methoxypropan-2-yl group and the ethanediamide linkage. These features may confer distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide is a complex organic compound notable for its unique thieno[3,4-c]pyrazole core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in therapeutic applications.

Molecular Structure and Properties

The compound's molecular formula is C20H17FN4O4S, with a molecular weight of 428.44 g/mol. Its structure features a thieno[3,4-c]pyrazole moiety, which is known to influence biological interactions significantly. The presence of the fluorophenyl group enhances its lipophilicity and may improve its interaction with biological targets.

Property Value
Molecular FormulaC20H17FN4O4S
Molecular Weight428.44 g/mol
IUPAC NameThis compound
CAS Number899961-94-5

Research indicates that compounds similar to this compound may exhibit various mechanisms of action including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes linked to disease pathways.
  • Antimicrobial Activity : Related compounds have demonstrated effectiveness against various microbial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific signaling pathways.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited significant inhibition zones compared to controls .
  • Anticancer Research : In vitro studies on thieno[3,4-c]pyrazole derivatives have shown promising results in reducing cell viability in various cancer cell lines. The mechanism appears to involve the activation of caspases leading to apoptosis .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. Key findings include:

  • Synthesis Methodology : The compound is synthesized through multi-step reactions involving cyclization and functional group modifications under controlled conditions .
  • Biological Assays : Various assays including MTT assays for cytotoxicity and disk diffusion methods for antimicrobial testing have been employed to evaluate biological activity .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O5S/c1-10(7-27-2)19-16(23)17(24)20-15-13-8-28(25,26)9-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULICEVMQFRMJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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